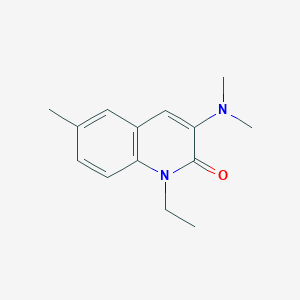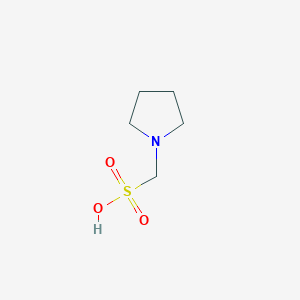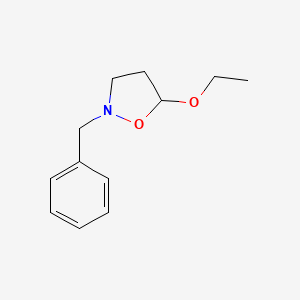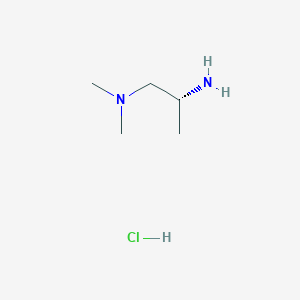![molecular formula C9H8BrNO B12862837 2-Bromo-4-ethylbenzo[d]oxazole](/img/structure/B12862837.png)
2-Bromo-4-ethylbenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-ethylbenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and ethyl groups in the structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-ethylbenzo[d]oxazole typically involves the cyclization of 2-aminophenol with appropriate brominated precursors. One common method includes the reaction of 2-aminophenol with 4-bromoethylbenzaldehyde in the presence of a catalyst such as zinc bromide under reflux conditions . The reaction proceeds through the formation of an intermediate Schiff base, which then cyclizes to form the benzoxazole ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as palladium or copper may be used to facilitate the bromination and cyclization steps.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-ethylbenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxazoles or reduction to yield benzoxazoline derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Various substituted benzoxazoles depending on the nucleophile used.
Oxidation Products: Oxazole derivatives.
Reduction Products: Benzoxazoline derivatives.
Scientific Research Applications
2-Bromo-4-ethylbenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound finds applications in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-4-ethylbenzo[d]oxazole is primarily related to its ability to interact with biological targets such as enzymes and receptors. The bromine atom and the benzoxazole ring play crucial roles in binding to active sites of enzymes, thereby modulating their activity. The compound can inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 2-Bromo-4-methylbenzo[d]oxazole
- 2-Bromo-4-phenylbenzo[d]oxazole
- 2-Bromo-4-chlorobenzo[d]oxazole
Comparison: 2-Bromo-4-ethylbenzo[d]oxazole is unique due to the presence of the ethyl group, which can influence its reactivity and biological activity compared to its methyl, phenyl, or chloro analogs. The ethyl group can enhance the lipophilicity of the compound, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C9H8BrNO |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
2-bromo-4-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNO/c1-2-6-4-3-5-7-8(6)11-9(10)12-7/h3-5H,2H2,1H3 |
InChI Key |
LKEJDJNFXZIURI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)OC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(4-Bromobenzo[d]oxazol-2-yl)acrylic acid](/img/structure/B12862770.png)
![6-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12862789.png)



![2-(Chloromethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12862803.png)



![2-Bromobenzo[d]oxazole-6-thiol](/img/structure/B12862832.png)

